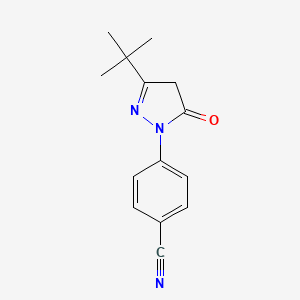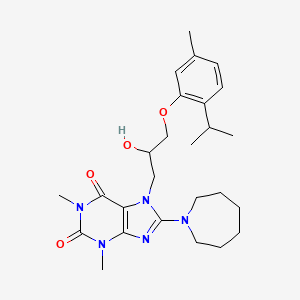![molecular formula C22H20N4O3 B2394673 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide CAS No. 862810-96-6](/img/structure/B2394673.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . Docking studies revealed that the amide “NH”, amide C=O group, and imidazole ring “N” demonstrated effective H-bonding interactions . The 1,2,3-Triazole moiety and fused imidazole ring were characterized by pi-pi stacking interaction .Chemical Reactions Analysis
The reaction mechanism for the synthesis of imidazo[1,2-a]pyrimidine-based pyran derivatives starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .Aplicaciones Científicas De Investigación
Anticancer Agents
Imidazo[1,2-a]pyrimidine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Anticancer Activity Against HeLa Cell Line
Amide-functionalized imidazo[1,2-a]pyrimidines have been synthesized and evaluated for their anticancer activity against different human cancer cell lines . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against the HeLa cell line .
Treatment of Gastric Ulcers, Diabetes, and Psychosis
Some imidazo[1,2-a]pyrimidinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis . This suggests that the compound may also have potential applications in these areas.
Development of Covalent Inhibitors
The compound’s core backbone, imidazo[1,2-a]pyrimidine, has been explored for its potential in the development of covalent inhibitors . This has been facilitated by the Groebke–Blackburn–Bienaymè reaction .
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound are not readily available, similar compounds have been evaluated for their antibacterial and antifungal activity . This suggests potential antimicrobial applications for this compound as well.
Construction of N-Containing Cyclic Molecules
Iminyl radicals, which are related to the structure of imidazo[1,2-a]pyrimidine, have been involved in a wide range of synthetic applications . They have gained increasing attention in synthetic chemistry because of their promising potential in 1,n-HAT-mediated relay processes for the construction of N-containing cyclic molecules .
Mecanismo De Acción
Target of Action
The compound N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide is a novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-one Compounds with similar structures have been evaluated for their anticancer activity against different human cancer cell lines .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential as covalent inhibitors . They have been synthesized as a series of novel KRAS G12C inhibitors . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to possess a broad range of biological and pharmacological activities . These include anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities
Result of Action
Compounds with similar structures have shown good activity against different human cancer cell lines
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15(29-17-7-4-3-5-8-17)21(27)24-18-13-16(9-10-20(18)28-2)19-14-26-12-6-11-23-22(26)25-19/h3-15H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBPBCFMMONHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)


![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)